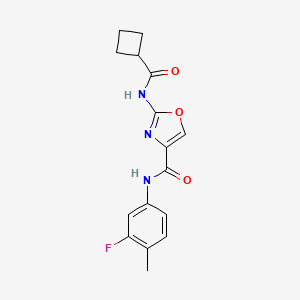
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of oxazole derivatives and has been found to exhibit promising biological activity against various diseases.
Mécanisme D'action
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting specific enzymes or proteins involved in disease progression. For example, a study published in the Journal of Medicinal Chemistry suggested that this compound may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study published in the Journal of Natural Products suggested that this compound may inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide has been found to exhibit several biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry showed that this compound induced apoptosis (programmed cell death) in breast cancer cells. Another study published in the European Journal of Medicinal Chemistry showed that this compound inhibited the growth of Gram-positive bacteria by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide. One area of research could be to investigate the potential of this compound as a therapeutic agent for the treatment of other diseases such as viral infections and autoimmune disorders. Another area of research could be to optimize the synthesis method of this compound to improve its solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide involves the reaction of 3-fluoro-4-methylbenzoic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4,5-diamino-2-(trifluoromethyl)oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide has been found to exhibit potent activity against various diseases such as cancer, inflammation, and bacterial infections. Several studies have investigated the potential of this compound as a therapeutic agent for the treatment of these diseases. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide exhibited potent activity against breast cancer cells by inhibiting the growth of tumor cells. Another study published in the European Journal of Medicinal Chemistry showed that this compound exhibited promising antibacterial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(3-fluoro-4-methylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-9-5-6-11(7-12(9)17)18-15(22)13-8-23-16(19-13)20-14(21)10-3-2-4-10/h5-8,10H,2-4H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKLVUQJIDVXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutanecarboxamido)-N-(3-fluoro-4-methylphenyl)oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

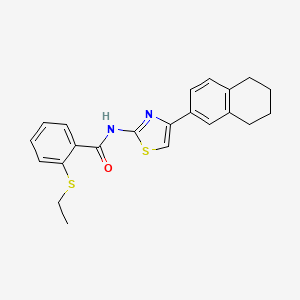
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)
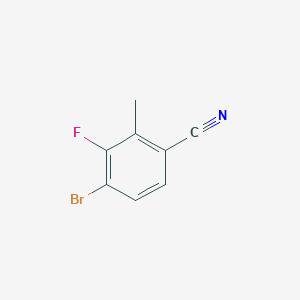
![3-(2-bromophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one hydrochloride](/img/structure/B2906312.png)
![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)
![2-Chloro-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)propanamide](/img/structure/B2906316.png)
![(E)-3-phenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2906318.png)
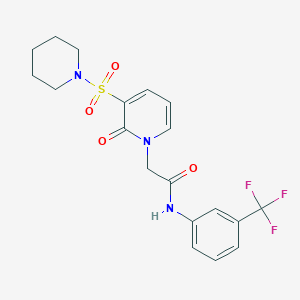
![N-([1,1'-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2906324.png)
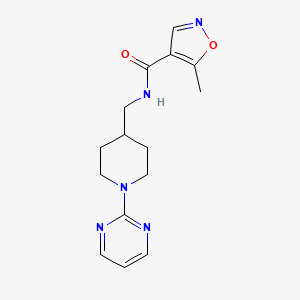
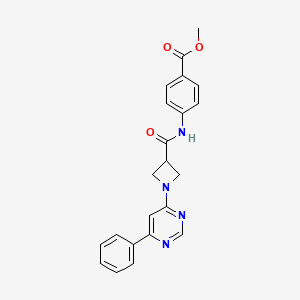
![3-phenyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2906329.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906330.png)